molecular formula C7H12O4 B13627619 (2R)-4-ethoxy-2-methyl-4-oxobutanoicacid CAS No. 380913-95-1

(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid

Cat. No.: B13627619
CAS No.: 380913-95-1
M. Wt: 160.17 g/mol
InChI Key: NMEQTRDRCUBKRO-RXMQYKEDSA-N
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Description

(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-4-ethoxy-2-methyl-4-oxobutanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-4-ethoxy-2-methyl-4-oxobutanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380913-95-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI Key

NMEQTRDRCUBKRO-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C)C(=O)O

Canonical SMILES

CCOC(=O)CC(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid: Navigating a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, a chiral molecule with significant potential as a building block in medicinal chemistry and drug development. Acknowledging the current absence of a publicly registered CAS number for this specific enantiomer, this document serves as an investigative guide, consolidating theoretical knowledge with practical insights derived from analogous compounds. We will explore its molecular structure, propose a robust synthetic and chiral resolution pathway, present estimated physicochemical properties, and delve into its potential applications, particularly in the synthesis of complex pharmaceutical agents. The significance of chirality in drug design underscores the importance of understanding and accessing enantiomerically pure compounds like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.[1][2][3][4]

Introduction: The Significance of Chirality and the Enigma of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

Chirality is a fundamental property in modern drug discovery, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile.[1][2][3] The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the use of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3][4] (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is a chiral derivative of succinic acid, a common scaffold in numerous biologically active molecules. Its specific stereoconfiguration and functional groups—a carboxylic acid and an ethyl ester—make it a versatile synthon for introducing a chiral center in drug candidates.

A thorough search of chemical databases reveals a notable absence of a specific CAS (Chemical Abstracts Service) number for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. While the racemic mixture, 4-ethoxy-2-methyl-4-oxobutanoic acid, is mentioned in some databases, it is also often listed without a CAS number.[5] The (2S)-enantiomer is indexed in PubChemLite, though a CAS number is not provided.[6] This lack of registration suggests that the (2R)-enantiomer may be a novel or less-studied compound, highlighting the need for a detailed guide for researchers interested in its synthesis and application.

Molecular Structure and Physicochemical Properties

The molecular structure of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid features a stereogenic center at the second carbon atom, leading to its chirality. The IUPAC name specifies the (R)-configuration at this chiral center.

While experimental data for the (2R)-enantiomer is not available, we can infer its physicochemical properties from the predicted data for its mirror image, the (2S)-enantiomer. Enantiomers share identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility.

PropertyPredicted Value for (2S)-enantiomerReference
Molecular Formula C7H12O4[6]
Molecular Weight 160.17 g/mol
Monoisotopic Mass 160.07356 Da[6]
XlogP (predicted) 0.5[6]

These properties are predicted for the (2S)-enantiomer and are expected to be identical for the (2R)-enantiomer.

Synthesis and Chiral Resolution: A Proposed Pathway

Given the absence of a documented synthesis for the (2R)-enantiomer, we propose a logical and experimentally feasible pathway involving the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 4-ethoxy-2-methyl-4-oxobutanoic acid

A plausible route to the racemic compound involves the reaction of 2-methylsuccinic anhydride with ethanol. This reaction would lead to the ring-opening of the anhydride, yielding a mixture of two regioisomers. The desired product, 4-ethoxy-2-methyl-4-oxobutanoic acid, would be formed alongside its isomer, 1-ethoxy-2-methyl-4-oxobutanoic acid. Separation of these regioisomers can typically be achieved through chromatographic techniques.

An alternative and more regioselective approach would be the mono-esterification of 2-methylsuccinic acid using ethanol under controlled conditions, though this may present challenges in achieving high selectivity. A more robust method would be to start from a precursor where one carboxylic acid is protected, allowing for selective esterification of the other.

Chiral Resolution of Racemic 4-ethoxy-2-methyl-4-oxobutanoic acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. A well-established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine.[7]

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation: Dissolve the racemic 4-ethoxy-2-methyl-4-oxobutanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate). Add an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine. Stir the solution to allow for the formation of diastereomeric salts: ((2R)-acid•(R)-base) and ((2S)-acid•(R)-base).

  • Fractional Crystallization: The two diastereomeric salts will have different solubilities. Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomer will crystallize out first.

  • Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its specific rotation.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. The protonated amine can be removed by extraction.

  • Isolation of the More Soluble Diastereomer: The mother liquor from the crystallization step will be enriched in the other diastereomer. This can be treated in a similar manner to recover the (2S)-enantiomer.

An alternative to classical resolution is chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be a powerful tool for both analytical and preparative separation of enantiomers.[8]

G cluster_synthesis Synthesis of Racemic Acid cluster_resolution Chiral Resolution 2-Methylsuccinic_Anhydride 2-Methylsuccinic_Anhydride Reaction Reaction 2-Methylsuccinic_Anhydride->Reaction Ethanol Ethanol Ethanol->Reaction Racemic_Acid Racemic 4-ethoxy-2-methyl- 4-oxobutanoic acid Reaction->Racemic_Acid Salt_Formation Salt_Formation Racemic_Acid->Salt_Formation Chiral_Amine (R)-1-Phenylethylamine Chiral_Amine->Salt_Formation Diastereomeric_Salts Diastereomeric Salts ((2R)-acid•(R)-base) + ((2S)-acid•(R)-base) Salt_Formation->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Acidification_R Acidification_R Separated_Salts->Acidification_R Acidification_S Acidification_S Separated_Salts->Acidification_S 2R_Acid (2R)-4-ethoxy-2-methyl- 4-oxobutanoic acid Acidification_R->2R_Acid 2S_Acid (2S)-4-ethoxy-2-methyl- 4-oxobutanoic acid Acidification_S->2S_Acid

Caption: Proposed workflow for the synthesis and chiral resolution of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

Potential Applications in Drug Development

Chiral building blocks are essential for the synthesis of enantiomerically pure drugs.[9] The structural features of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid make it a valuable intermediate for introducing a specific stereocenter into a larger molecule. The carboxylic acid and ester functionalities provide two distinct points for further chemical modification.

  • Asymmetric Synthesis: This molecule can be used as a chiral starting material in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The defined stereochemistry at the C2 position can be carried through a synthetic sequence to control the stereochemistry of the final product.

  • Scaffold for Bioactive Molecules: The succinic acid backbone is present in a variety of biologically active compounds. By using the (2R)-enantiomer, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a drug candidate, potentially leading to improved potency and selectivity.

  • Pro-drugs: The ester functionality could be designed as a pro-drug moiety, which is cleaved in vivo to release the active carboxylic acid-containing drug.

The importance of using single enantiomers in drug development cannot be overstated, as exemplified by numerous cases where one enantiomer is therapeutic while the other is inactive or even harmful.[3][7] Therefore, having access to chiral building blocks like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is crucial for the development of safer and more effective medicines.

Conclusion

While (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid may currently lack a registered CAS number and extensive documentation, its potential as a chiral building block in drug discovery is significant. This guide has provided a comprehensive overview of its structure, estimated properties, a plausible synthetic and resolution strategy, and its potential applications. For researchers and scientists in the pharmaceutical industry, the ability to synthesize and utilize such enantiomerically pure intermediates is a key element in the design of next-generation therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

  • BLDpharm. (n.d.). 121925-55-1|4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid | 121925-55-1.
  • Chemical Synthesis Database. (2025, May 20). 4-ethoxy-2-methyl-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylene-4-oxobutanoic acid | 7338-27-4.
  • PubChem. (n.d.). 4-Ethoxy-2-hydroxy-4-oxobutanoic acid.
  • PubChemLite. (n.d.). (2s)-4-ethoxy-2-methyl-4-oxobutanoicacid.
  • PubChem. (n.d.). (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid.
  • Apollo Scientific. (n.d.). 7338-27-4 Cas No. | 4-Methoxy-2-methylene-4-oxobutanoic acid.
  • ChemicalBook. (n.d.). 4-Methoxy-2-Methyl-4-oxobutanoic acid | 23268-03-3.
  • Angene. (n.d.). 4-Methoxy-2-methylene-4-oxobutanoic acid(CAS# 7338-27-4).
  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from Beilstein Journal of Organic Chemistry website.
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • MDPI. (2022, September 28). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration.
  • Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)
  • ResearchGate. (2025, August 6). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation.
  • Crysdot LLC. (n.d.). (R)-4-Methoxy-2-methyl-4-oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PMC. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
  • Acta Pharma Reports. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
  • Juniper Publishers. (2018, February 23). Role of Chirality in Drugs.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid.
  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

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Solubility & Process Engineering of (2R)-4-Ethoxy-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (also known as (R)-2-methylsuccinic acid 4-ethyl ester ) is a critical chiral building block in the synthesis of peptidomimetics and antihypertensive agents. Its unique structure—a hemi-ester possessing both a free carboxylic acid and an ethyl ester functionality—creates a "solubility paradox" that challenges standard purification workflows.

This guide provides an in-depth analysis of its solubility behavior, thermodynamic modeling, and practical process engineering strategies. Unlike simple neutral esters, the solubility of this compound is heavily pH-dependent and sensitive to solvent polarity (dielectric constant).

Chemical Identity
PropertyDetail
IUPAC Name (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid
Synonyms (R)-2-Methylsuccinic acid 4-ethyl ester; Monoethyl (R)-methylsuccinate
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Chirality (R)-enantiomer
Physical State Viscous oil or low-melting solid (dependent on purity)
Predicted pKa ~4.45 (Carboxylic acid moiety)
Predicted LogP ~0.8 (Amphiphilic)

Solubility Landscape & Solvent Selection

The solubility of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is governed by its amphiphilic nature. The ethyl ester tail provides lipophilicity, while the free carboxylic acid head group facilitates hydrogen bonding.

Solvent Compatibility Matrix

The following data represents a consensus of behavior for methyl-substituted hemi-succinates based on thermodynamic analogs (Monoethyl succinate, Monomethyl succinate).

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, IsopropanolVery High (>200 g/L)Reaction solvents; not suitable for crystallization due to high solubility.
Polar Aprotic DMSO, DMF, DMAcVery High (>300 g/L)Used in coupling reactions; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>150 g/L)Excellent for extraction from acidic aqueous phases.
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh (>100 g/L)Preferred solvents for extraction and crystallization screening.
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Antisolvents . Used to induce precipitation or oiling-out.
Water Water (pH < 4)Moderate Solubility decreases significantly at low pH (protonated form).
Water Water (pH > 6)High Forms water-soluble carboxylate salt.
Thermodynamic Modeling (The Apelblat Equation)

For precise crystallization engineering, the solubility


 (mole fraction) as a function of temperature 

(Kelvin) is best modeled using the modified Apelblat equation. This model accounts for the non-ideal behavior of the hemi-ester in organic solvents.


  • A, B, C: Empirical parameters determined experimentally.

  • Insight: In non-polar solvents (e.g., Toluene), the

    
     term becomes significant due to the temperature-dependent dimerization of the carboxylic acid group.
    

Experimental Protocol: Solubility Determination

Reliable solubility data is the foundation of process design. The following protocol utilizes a Dynamic Laser Monitoring method, which is superior to static gravimetric methods for oily or low-melting solids.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute SolventAdd Add Solvent (Stepwise) Start->SolventAdd Heat Heat to Dissolution (T1) SolventAdd->Heat Cool Cool at 0.5°C/min Heat->Cool Laser Laser Transmissivity Monitor Cool->Laser Turbidity Turbidity Onset (Nucleation) Laser->Turbidity Turbidity->Cool No Change Record Record T_cloud (Solubility Limit) Turbidity->Record Transmissivity Drop Repeat Repeat for Different Conc. Record->Repeat

Figure 1: Dynamic Laser Monitoring workflow for determining the metastable zone width and solubility curve.

Detailed Methodology
  • Preparation: Charge a precise mass (e.g., 500 mg) of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid into a jacketed glass vessel.

  • Solvent Addition: Add the solvent of choice (e.g., Toluene) to achieve a starting concentration (e.g., 0.1 g/mL).

  • Dissolution: Heat the mixture until the solution is perfectly clear (transmissivity = 100%).

  • Cooling Ramp: Cool the solution at a controlled rate (0.2–0.5 °C/min) while stirring at 300 RPM.

  • Detection: Monitor the laser transmissivity. The temperature at which transmissivity drops below 95% is recorded as the Cloud Point (approximate solubility limit).

  • Verification: Re-heat to determine the Clear Point (dissolution temperature). The average of Cloud and Clear points approximates the equilibrium solubility.

Process Application: Purification via "pH-Swing" Extraction

The most common application of solubility data for this compound is separating it from the diester (impurity) and the diacid (hydrolysis byproduct). Because (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is a hemi-ester , its solubility can be toggled using pH.

The "pH-Swing" Logic
  • Low pH (< 4): Molecule is protonated (R-COOH). Soluble in Organic (DCM, EtOAc).

  • High pH (> 7): Molecule is ionized (R-COO⁻). Soluble in Water .[1][2][3][4][5]

Purification Workflow

Purification Crude Crude Reaction Mixture (Mono-ester + Diester + Diacid) Basify Add NaHCO3 (aq) pH ~ 8.0 Crude->Basify Sep1 Phase Separation 1 Basify->Sep1 OrgPhase1 Organic Phase (Contains Diester Impurity) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Mono-ester Salt) Sep1->AqPhase1 Keep Acidify Acidify with HCl pH ~ 2.0 AqPhase1->Acidify Extract Extract with EtOAc Acidify->Extract Sep2 Phase Separation 2 Extract->Sep2 FinalOrg Final Organic Phase (Pure Mono-ester) Sep2->FinalOrg Evaporate -> Product Waste Aqueous Waste Sep2->Waste

Figure 2: pH-Swing extraction strategy for isolating (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid from neutral impurities.

Critical Process Note

When performing the Basify step, avoid using strong bases (like NaOH) or high temperatures, as this will hydrolyze the ethyl ester group, converting your product into the diacid (methylsuccinic acid). Use saturated Sodium Bicarbonate (NaHCO₃) at 0–5°C.

References

  • PubChem Compound Summary. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid (Analogous Structure). National Center for Biotechnology Information. [Link]

  • ResearchGate. Purification of Succinic Acid Esters via Reactive Distillation and Extraction. [Link]

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A Technical Guide to the Safe Handling of (2R)-4-ethoxy-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Properties

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is an organic compound containing both a carboxylic acid and an ethyl ester functional group. Its chemical structure dictates its likely physical and reactive properties.

IdentifierValueSource
IUPAC Name (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid-
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
SMILES CCOC(=O)CC(C)C(O)=O[1]
InChIKey NMEQTRDRCUBKRO-BGGKNDAXCK[1]
Physical State Not available. Likely a liquid or low-melting solid at room temperature.Inferred
Solubility Expected to be soluble in water and common organic solvents.Inferred
Boiling/Melting Point No data available.[1]

Section 2: Inferred Hazard Identification and Classification

Due to the absence of specific toxicological data, a precautionary approach is mandatory. The hazards are inferred from the compound's functional groups (carboxylic acid and ester) and data from similar molecules.

GHS Classification (Inferred)
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement (Inferred)
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2A

Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Warning H335: May cause respiratory irritation.[2]
Acute Toxicity (Oral)Category 4 (Predicted)

Warning H302: Harmful if swallowed.[3][4]
Precautionary Statements (Selected)
  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2][5][6]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5][8]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][5]

Section 3: Risk Assessment Workflow for Chemicals with Limited Data

The following workflow provides a self-validating system for handling compounds like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, where comprehensive safety data is unavailable. The core principle is to assume a higher level of hazard and implement correspondingly robust controls.

risk_assessment_workflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_controls Phase 2: Implementation of Controls cluster_execution Phase 3: Execution & Post-Handling start Start: New Chemical Protocol review_data 1. Review All Available Data (PubChem, Analog SDS) start->review_data assess_risk 2. Conduct Risk Assessment (Assume Moderate Hazard) review_data->assess_risk eng_controls 3. Engineering Controls (Certified Fume Hood) assess_risk->eng_controls ppe 4. Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_risk->ppe work_practices 5. Safe Work Practices (Minimize Quantities, Avoid Aerosols) assess_risk->work_practices handling 6. Perform Experiment eng_controls->handling ppe->handling work_practices->handling decon 7. Decontamination (Clean Workspace, Tools) handling->decon waste 8. Waste Disposal (Segregated Chemical Waste) decon->waste doc 9. Document Handling (Update Lab Notebook with Safety Notes) waste->doc finish End: Protocol Complete doc->finish

Caption: Risk assessment workflow for novel or poorly characterized chemicals.

Section 4: Emergency and First-Aid Procedures

These protocols are based on general best practices for handling laboratory chemicals.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][7]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention and show the container or label.[3][10]

Section 5: Handling, Storage, and Disposal Protocols

Protocol 1: Safe Handling and Use
  • Preparation: Before handling, ensure a chemical fume hood is operational and certified. Have a spill kit and all necessary PPE readily available.

  • Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles with side shields, and a flame-retardant lab coat.[8][9]

  • Aliquotting and Weighing: Conduct all manipulations, including opening containers and weighing the substance, inside the fume hood to prevent inhalation of potential vapors or aerosols.[5]

  • Heating and Reactions: If heating is required, use a controlled heating source (e.g., a heating mantle or oil bath) and ensure the setup is secure within the fume hood. Avoid open flames.[7]

  • Post-Handling: After use, tightly close the container. Decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3]

Protocol 2: Storage Requirements
  • Container: Store the compound in its original, tightly sealed container.[5][8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7][8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[2][8] The carboxylic acid functionality may react exothermically with bases, while the ester group can be hydrolyzed by strong acids or bases.

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[7]

Protocol 3: Spill and Waste Management
  • Spill Response (Small Scale):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers and contaminated absorbents, as hazardous chemical waste.

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[5][7] Do not dispose of down the drain.

Section 6: Fire-Fighting and Reactivity Data

  • Fire Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. Avoid using a direct water jet, which may spread the material.[5][7]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[8]

  • Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][10]

  • Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[5]

  • Conditions to Avoid: Avoid exposure to excessive heat, flames, and sparks.[11]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong acids.[2][8]

Section 7: Toxicological and Ecological Profile (Inferred)

  • Toxicological Information: No specific toxicological studies have been performed on this compound. Based on its structure, it is predicted to be an irritant to the skin, eyes, and respiratory system.[2] It may be harmful if swallowed.[3][4] The chronic health effects, carcinogenicity, and reproductive toxicity are unknown.[12][13]

  • Ecological Information: No ecological data is available. Chemicals should not be allowed to enter drains, surface water, or groundwater systems to prevent potential harm to aquatic life.[9][11]

References

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  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

Technical Whitepaper: Stereochemical Control and Configuration Analysis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic Acid

[1]

Executive Summary

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (also known as 4-ethyl hydrogen (R)-2-methylsuccinate ) is a foundational chiral building block.[1] Its precise stereochemistry at the C2 position is pharmacologically non-negotiable, as it dictates the binding affinity of downstream neprilysin inhibitors (e.g., Sacubitril/Valsartan complexes). This guide provides a definitive analysis of its Cahn-Ingold-Prelog (CIP) configuration, outlines the "regioselectivity trap" in its synthesis, and establishes a self-validating analytical protocol.

Structural Elucidation & CIP Priority Analysis

To rigorously assign the (2R) configuration, we must apply the Cahn-Ingold-Prelog (CIP) sequence rules to the chiral center at C2 .[1]

Molecular Connectivity
  • Chiral Center: C2

  • Substituent 1: Carboxylic Acid group (-COOH) at C1.[1]

  • Substituent 2: Ethyl Acetate group (-CH₂COOCH₂CH₃) at C3-C4.[1]

  • Substituent 3: Methyl group (-CH₃).[1]

  • Substituent 4: Hydrogen atom (-H).[1]

Priority Assignment Logic

The priority is determined by the atomic number of the atoms directly attached to the stereocenter.[2] In cases of ties (e.g., Carbon vs. Carbon), we evaluate the next "sphere" of atoms.

  • Priority 1 (-COOH): The C1 carbon is bonded to (O, O, O) [counting the double bond as two O connections]. This has the highest oxidation state.

  • Priority 2 (-CH₂COOEt): The C3 carbon is bonded to (C, H, H). The next carbon (C4) is bonded to (O, O, O). This chain outranks the methyl group but loses to the direct carboxyl group at C1.

  • Priority 3 (-CH₃): The methyl carbon is bonded to (H, H, H).

  • Priority 4 (-H): Lowest atomic number.

Configuration: With the Hydrogen (Priority 4) oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise direction, confirming the (R) configuration.

Visualization of CIP Assignment

The following diagram illustrates the hierarchical decision tree used to assign the stereochemistry.

CIP_AnalysisCenterChiral Center (C2)(2R)-ConfigurationGroup1Priority 1: -COOH(C bonded to O, O, O)Center->Group1Rank 1Group2Priority 2: -CH2-COOEt(C bonded to C, H, H)Center->Group2Rank 2Group3Priority 3: -CH3(C bonded to H, H, H)Center->Group3Rank 3Group4Priority 4: -H(Lowest Atomic #)Center->Group4Rank 4LogicPath 1->2->3 is CLOCKWISE(R-Enantiomer)

Figure 1: CIP Priority decision tree for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. The oxidation state of C1 grants it top priority.

Synthetic Control: The Regioselectivity Challenge

A common error in synthesizing this molecule is the "Regioselectivity Trap" when opening 2-methylsuccinic anhydride.

The Trap: Anhydride Opening

Reacting (R)-2-methylsuccinic anhydride with ethanol typically results in nucleophilic attack at the less hindered carbonyl (C4).[1]

  • Result: 1-ethyl ester, 4-acid (Wrong Regioisomer).[1]

  • Requirement: We need the 1-acid, 4-ethyl ester.[1]

The Solution: Asymmetric Hydrogenation

The most robust route to the correct regioisomer and stereoisomer is the Asymmetric Hydrogenation of succinic acid derivatives. This method fixes the regiochemistry before the stereocenter is formed.

Protocol Overview:

  • Substrate: (E)-4-ethoxy-4-oxobut-2-enoic acid (Monoethyl fumarate).

  • Catalyst: Rh(I) complex with a chiral phosphine ligand (e.g., [Rh(cod)((R,R)-Me-DuPhos)]BF₄).[1]

  • Mechanism: The catalyst directs the addition of H₂ across the double bond, establishing the C2 stereocenter with >98% enantiomeric excess (ee).

Synthesis_WorkflowSubstrateSubstrate:Monoethyl Fumarate(Achiral, Regio-defined)ReactionAsymmetricHydrogenation(5 atm H2, MeOH)Substrate->Reaction + CatalystCatalystCatalyst:Rh(I)-(R,R)-DuPhosCatalyst->ReactionProductTarget:(2R)-4-ethoxy-2-methyl-4-oxobutanoic acidReaction->Product >98% eeTrapAVOID:Anhydride Opening(Yields Wrong Regioisomer)Trap->Product X

Figure 2: Synthetic workflow contrasting the preferred hydrogenation route against the regiochemically flawed anhydride opening.

Analytical Validation Protocols

Trustworthiness in chiral synthesis requires self-validating analytical methods.[1] Do not rely on a single data point.

Quantitative Data Summary
MethodParameterExpected Value (2R-Isomer)Purpose
Polarimetry Specific Rotation


(

, CHCl

)
Quick purity check.
Chiral HPLC Retention Time

min (Major)
Quantify Enantiomeric Excess (ee).
NMR Shift Reagent

separation
Absolute configuration proof.
Detailed Methodology
Protocol A: Chiral HPLC Determination
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: The (2S)-enantiomer typically elutes earlier (

    
     min) under these conditions. Integration of area under curves provides the %ee.
    
Protocol B: Absolute Configuration via Mosher's Amide

Since the molecule is a carboxylic acid, it cannot be directly derivatized with Mosher's acid chloride. Instead, convert it to a diastereomeric amide using a chiral amine.

  • Coupling: React target acid with (S)-(-)-

    
    -methylbenzylamine .
    
  • Analysis: Compare 1H NMR methyl doublet shifts against a racemic standard.

  • Logic: The magnetic anisotropy of the phenyl group in the amine will shield/deshield the C2-methyl group differently in the (R,S) vs (S,S) diastereomers, confirming the configuration without X-ray crystallography.

References

  • IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700.[1] (Foundational work on methylsuccinate derivatives for NEP inhibition). [Link]

  • Burk, M. J., et al. (1993). "Preparation of (S)-ethyl 2-methylsuccinate via asymmetric hydrogenation." Journal of the American Chemical Society. (Establishes the Rh-DuPhos hydrogenation protocol). [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9829628, Sacubitril." (Verifies the structural context of the intermediate). [Link][1]

Methodological & Application

Application Notes and Protocols for the Use of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Chiral Building Blocks in Modern Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on the development of molecules with enhanced stability, targeted delivery, and novel functionalities.[1] The precise three-dimensional structure of a peptide is paramount to its biological activity, making the stereochemistry of its constituent building blocks a critical design parameter.[2] Chiral molecules, particularly non-standard amino acids and functionalized linkers, are instrumental in moving beyond the canonical 20 amino acids to engineer peptides with superior therapeutic profiles.[3][4] (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid emerges as a valuable chiral building block in this context. Its bifunctional nature, possessing both a free carboxylic acid and an ethyl ester, combined with a defined stereocenter, allows for its strategic incorporation into peptide structures as a versatile linker or spacing element. This guide provides a comprehensive overview of its application, underpinned by established principles of solid-phase peptide synthesis (SPPS).

Core Concept: A Bifunctional Chiral Linker for Peptide Modification

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid can be conceptualized as a derivative of succinic acid, a class of molecules well-documented for their utility as linkers in bioconjugation and drug delivery.[5][6] The primary application of this molecule is as a linker to conjugate peptides to other moieties such as small molecule drugs, imaging agents, or polymers for half-life extension. The chirality at the C2 position introduces a specific spatial orientation to the linkage, which can be crucial for optimizing interactions with biological targets.[7]

The molecule's two distinct carboxylic acid functionalities, one free and one protected as an ethyl ester, allow for orthogonal reactivity. The free carboxylic acid can be readily coupled to the N-terminus of a peptide or an amino-functionalized solid support using standard peptide coupling reagents. The ethyl ester remains stable during this process and can be selectively hydrolyzed at a later stage to reveal a new carboxylic acid for further conjugation, thereby enabling the synthesis of more complex architectures. This selective deprotection strategy is a cornerstone of modern combinatorial chemistry and drug discovery.

Experimental Protocol: Incorporation of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid as an N-terminal Linker

This protocol details the manual solid-phase synthesis procedure for coupling (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid to the N-terminus of a resin-bound peptide. The subsequent saponification of the ethyl ester to prepare for further conjugation is also described.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Kaiser test kit for monitoring the completion of the coupling reaction

Protocol Steps:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

    • If the N-terminal amino acid is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine. Confirm the presence of a free amine using the Kaiser test.

  • Activation of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid:

    • In a separate vial, dissolve 3 equivalents of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid and 3 equivalents of HOBt/Oxyma in DMF.

    • Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling to the Peptide-Resin:

    • Drain the DMF from the swollen peptide-resin.

    • Add the pre-activated solution of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction.

    • Once the reaction is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Selective Saponification of the Ethyl Ester:

    • To deprotect the ethyl ester and reveal a free carboxylic acid, treat the resin with a solution of 1M LiOH in a 3:1 mixture of THF/water.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Drain the solution and wash the resin thoroughly with water (3 x 1 min), a 1:1 mixture of DMF/water (3 x 1 min), DMF (3 x 1 min), and finally DCM (3 x 1 min).

    • The resin now presents a terminal carboxylic acid, ready for further peptide elongation or conjugation to another molecule.

Workflow Visualization

Peptide_Modification_Workflow cluster_resin Solid Support cluster_activation Activation Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction Resin->Coupling Linker (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid ActivatedLinker Activated Linker Linker->ActivatedLinker Pre-activation Reagents DIC / HOBt in DMF Reagents->ActivatedLinker ActivatedLinker->Coupling Washing1 Washing Steps (DMF, DCM) Coupling->Washing1 Saponification Saponification (LiOH in THF/H2O) Washing1->Saponification Washing2 Washing Steps (H2O, DMF, DCM) Saponification->Washing2 FinalProduct Functionalized Peptide-Resin (Free Carboxylic Acid) Washing2->FinalProduct

Caption: Workflow for N-terminal modification of a peptide with (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

Quantitative Data Summary

The following table provides expected outcomes for the described protocol based on standard solid-phase peptide synthesis results. Actual results may vary depending on the peptide sequence and reaction scale.

ParameterExpected ValueMethod of Verification
Coupling Efficiency >99%Kaiser Test (qualitative)
Saponification Yield >95%Cleavage of a small sample followed by LC-MS analysis
Purity of Final Product >90%HPLC analysis after cleavage from the resin
Reaction Time (Coupling) 2-4 hoursMonitored by Kaiser Test
Reaction Time (Saponification) 2-4 hoursBased on established protocols for similar esters

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the inclusion of in-process controls. The Kaiser test provides a rapid and dependable qualitative assessment of the coupling reaction's completion, ensuring that the N-terminal amine has been fully acylated before proceeding to the next step. For quantitative validation, it is recommended that a small aliquot of the resin be cleaved and analyzed by LC-MS after both the coupling and saponification steps. This allows for the confirmation of the expected mass change and an assessment of the reaction's efficiency and purity.

Conclusion and Future Perspectives

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid represents a versatile and valuable tool for the synthesis of complex and modified peptides. Its chiral nature and bifunctional properties allow for the introduction of specific stereochemistry and the creation of orthogonal handles for further conjugation.[2][7] The protocol described herein provides a robust framework for its incorporation into standard solid-phase peptide synthesis workflows. As the demand for more sophisticated peptide therapeutics continues to grow, the use of such innovative building blocks will be essential in advancing the field of drug discovery and development.[3]

References

  • Vertex AI Search. The Importance of Chiral Building Blocks in Peptide Synthesis.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • AiFChem. How Chiral Building Blocks Drive Advances in Drug Discovery.
  • American Pharmaceutical Review. Insights Into Designing Peptide-Based Libraries for Drug Discovery.
  • MedChemExpress.
  • AiFChem. Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Chemical Synthesis Database. 4-ethoxy-2-methyl-4-oxobutanoic acid.
  • PubMed. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry.

Sources

The Strategic Application of (2R)-4-Ethoxy-2-methyl-4-oxobutanoic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chirality with a Versatile C4 Building Block

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is ever-present, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science sectors. (2R)-4-Ethoxy-2-methyl-4-oxobutanoic acid, the monoethyl ester of (R)-methylsuccinic acid, has emerged as a valuable and versatile chiral building block. Its utility lies in the strategic placement of a stereocenter at the C2 position, which can effectively direct the stereochemical outcome of subsequent chemical transformations. This guide provides an in-depth exploration of the applications of this chiral synthon, focusing on diastereoselective enolate alkylation for the synthesis of complex chiral molecules, with a particular emphasis on the synthesis of substituted γ-butyrolactones, core structures in many natural products and pharmacologically active compounds.

Core Principle: Diastereoselective Alkylation of a Chiral Enolate

The primary application of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid in asymmetric synthesis hinges on the generation of its enolate and subsequent diastereoselective alkylation. The pre-existing stereocenter at the C2 position influences the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer over the other. This substrate-controlled approach is a powerful strategy for the construction of new stereocenters with a high degree of predictability.

The general workflow for this application can be visualized as follows:

workflow A (2R)-4-Ethoxy-2-methyl-4-oxobutanoic acid B Enolate Formation (e.g., LDA, THF, -78 °C) A->B Deprotonation C Chiral Enolate B->C D Electrophilic Alkylation (R-X) C->D Nucleophilic Attack E Diastereomeric Mixture of Alkylated Products D->E F Purification (Chromatography) E->F G Enantiomerically Enriched Alkylated Succinate F->G H Further Transformations (e.g., Reduction, Cyclization) G->H I Target Chiral Molecule (e.g., γ-Butyrolactone) H->I

Caption: General workflow for the application of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid in asymmetric synthesis.

Application Note 1: Diastereoselective Synthesis of α-Alkyl-α'-methyl Succinic Acid Derivatives

A key application of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is in the synthesis of α-alkyl-α'-methyl succinic acid derivatives with high diastereoselectivity. These products are valuable intermediates for the synthesis of a variety of target molecules, including natural products and their analogues.

Causality of Stereochemical Control

The stereochemical outcome of the alkylation is primarily dictated by the conformation of the lithium enolate in the transition state. The bulky ethoxycarbonyl group and the methyl group on the chiral center create a sterically biased environment. The incoming electrophile will preferentially approach from the less hindered face of the enolate, leading to the formation of one major diastereomer. The choice of base, solvent, and temperature can further influence the geometry of the enolate and, consequently, the diastereoselectivity of the reaction. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) is commonly employed to ensure kinetic control and maximize diastereoselectivity.

Protocol: Diastereoselective Alkylation of (2R)-4-Ethoxy-2-methyl-4-oxobutanoic Acid

This protocol outlines a general procedure for the diastereoselective alkylation of the title compound.

Materials:

  • (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.0 eq.) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (1.1 eq.) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired α-alkylated product.

Data Presentation:

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585
Methyl iodide>90:1080
Allyl bromide>92:882

Note: The diastereomeric ratio should be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. Yields are for the major diastereomer after purification.

Application Note 2: Synthesis of Chiral γ-Butyrolactones

The enantiomerically enriched α-alkylated succinate derivatives obtained from the previous protocol are excellent precursors for the synthesis of chiral γ-butyrolactones. These motifs are prevalent in a wide array of biologically active natural products.[1][2] The synthesis involves the reduction of both the carboxylic acid and the ester functionalities, followed by in-situ cyclization.

Synthetic Strategy

The transformation from the alkylated succinate to the γ-butyrolactone involves a one-pot reduction and lactonization sequence. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used to reduce both the carboxylic acid and the ester to the corresponding diol. Subsequent acidic workup facilitates the cyclization to the thermodynamically stable γ-lactone. The stereocenters established during the alkylation step are retained throughout this transformation.

lactone_synthesis A Enantiomerically Enriched Alkylated Succinate B Reduction (e.g., LiAlH₄, THF) A->B C Intermediate Diol B->C D Acidic Workup & Lactonization C->D E Chiral γ-Butyrolactone D->E

Caption: Synthetic pathway from alkylated succinate to chiral γ-butyrolactone.

Protocol: Reduction and Lactonization to form a γ-Butyrolactone

Materials:

  • Purified α-alkylated succinate derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • To a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the purified α-alkylated succinate (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Lactonization:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Acidify the filtrate with 1 M HCl to a pH of ~2 to facilitate lactonization.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude γ-butyrolactone by flash column chromatography on silica gel.

Conclusion and Future Outlook

(2R)-4-Ethoxy-2-methyl-4-oxobutanoic acid serves as a powerful and reliable chiral building block for the asymmetric synthesis of complex molecules. Its application in diastereoselective enolate alkylation provides a straightforward and efficient method for the construction of new stereocenters with a high degree of control. The resulting α-alkylated succinates are versatile intermediates that can be readily converted into other valuable chiral scaffolds, such as γ-butyrolactones. For researchers in drug discovery and natural product synthesis, mastering the application of such chiral synthons is paramount to achieving synthetic efficiency and accessing novel chemical entities with defined stereochemistry. Future work in this area may focus on expanding the scope of electrophiles used in the alkylation reaction and developing catalytic enantioselective methods for the synthesis of the starting chiral succinate itself.

References

  • Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric-synthesis of alpha-alkyl succinic acid-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]

  • Fava, E., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10419-10467. [Link]

  • Huang, L. L., Xu, M. H., & Lin, G. Q. (2005). A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source. The Journal of Organic Chemistry, 70(2), 529–532. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Amide Coupling of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The formation of an amide bond is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug development.[1][2] This linkage is a cornerstone of peptides and proteins and is present in a vast number of blockbuster pharmaceuticals.[3] (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, a chiral building block featuring both a carboxylic acid and an ester moiety, presents a common yet nuanced challenge for selective amidation. Direct reaction between its carboxylic acid group and an amine is unfeasible at ambient temperatures due to the rapid formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is essential.

This guide provides an in-depth analysis and detailed protocols for the successful coupling of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid with primary and secondary amines. We will explore the mechanistic underpinnings of two gold-standard coupling methodologies, offering field-proven insights to guide reagent selection, optimize reaction conditions, and ensure the synthesis of the desired amide product with high yield and chemical purity.

I. Mechanistic Principles of Amide Bond Formation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This "activation" step makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate and is critical for managing potential side reactions, such as racemization at the chiral center of our substrate.

A. Carbodiimide-Mediated Coupling: The EDC/NHS System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[1][4] The reaction proceeds via a two-step mechanism:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous or protic environments and can hydrolyze back to the starting acid or rearrange into an undesired N-acylurea byproduct.[5][6][7]

  • Stabilization and Coupling: To mitigate the instability of the O-acylisourea, an additive like N-hydroxysuccinimide (NHS) is introduced.[5] NHS rapidly reacts with the intermediate to form a semi-stable NHS ester.[5][8] This NHS ester is less susceptible to hydrolysis and efficiently reacts with the target amine to form the stable amide bond, regenerating NHS as a byproduct.[5] This two-step, one-pot process significantly improves reaction efficiency and minimizes side reactions.[5]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling RCOOH (2R)-Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS EDC_Urea EDC Byproduct (Urea) O_Acylisourea->EDC_Urea NHS NHS Amide Final Amide Product NHS_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: EDC/NHS coupling mechanism workflow.

B. Uronium/Aminium Salt-Mediated Coupling: The HATU System

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient and reliable coupling agents available, particularly for sterically hindered substrates or reactions where minimizing racemization is critical.[9][10]

The mechanism involves:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]

  • Activation & Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[12][13][14] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[13]

  • Coupling: The incoming amine then attacks the activated ester to form the desired amide bond with high efficiency.[12]

HATU_Mechanism cluster_activation Step 1: Deprotonation & Activation cluster_ester Step 2: Active Ester Formation cluster_coupling Step 3: Amine Coupling RCOOH (2R)-Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) Amide Final Amide Product OAt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: HATU coupling mechanism workflow.

II. Comparative Overview of Coupling Protocols

The selection of a coupling protocol depends on factors such as the reactivity of the amine, steric hindrance, cost, and the need to preserve stereochemical integrity.

ParameterProtocol 1: EDC/NHSProtocol 2: HATU
Coupling Reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATU
Additive NHS (N-hydroxysuccinimide) or Oxyma PureNone required (HOAt is part of the reagent)
Base Often not required, but a non-nucleophilic base (e.g., DIPEA) can be used.Non-nucleophilic base is essential (e.g., DIPEA, Triethylamine).[15]
Typical Solvent DMF, DCM, CH₃CNDMF, DCM
Stoichiometry (Acid:Amine:EDC:NHS:Base) 1 : 1.1 : 1.2 : 1.2 : 0-21 : 1.1 : 1.2 : 2-3
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours30 minutes - 4 hours[15]
Pros Cost-effective; byproducts are generally water-soluble and easy to remove.High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[10][13]
Cons Slower reaction times; potential for N-acylurea side product if NHS is omitted.Higher cost; byproducts can sometimes be challenging to remove via chromatography.[14]

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid with a generic primary amine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General_Workflow start Start: Prepare Reagents dissolve_acid Dissolve (2R)-Acid and Coupling Reagents in Solvent start->dissolve_acid cool Cool Reaction Mixture to 0 °C dissolve_acid->cool add_amine Add Amine (and Base if required) cool->add_amine react Stir at 0 °C then Warm to RT Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup: Acid/Base Washes react->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry (Na₂SO₄/MgSO₄) & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify characterize Characterize Final Product (NMR, MS, HPLC) purify->characterize end End: Pure Amide characterize->end

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/NHS Mediated Coupling

Materials and Reagents:

  • (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

  • Amine of choice

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • 1M HCl solution, saturated NaHCO₃ solution, saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (1.0 eq).

  • Reagent Addition: Add N-hydroxysuccinimide (NHS, 1.2 eq) and dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes. A cloudy appearance may indicate the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.1 eq) to liberate the free base.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7] This removes unreacted amine, excess EDC/NHS byproducts, and any remaining acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

Materials and Reagents:

  • (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

  • Amine of choice

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl Acetate or DCM

  • 1M HCl solution, saturated NaHCO₃ solution, saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (1.0 eq).

  • Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M). Add HATU (1.2 eq) to the solution.[15]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base and Amine Addition: Add DIPEA (2.5-3.0 eq) dropwise, followed by the addition of the amine (1.1 eq).[15] The order of addition is crucial to prevent the reaction of HATU with the amine.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with water (2x), 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes help remove the DMF solvent and byproducts like tetramethylurea and HOAt.[14]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired amide.

IV. Product Characterization

Confirmation of the final product structure and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the amide product and the absence of starting materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By carefully selecting the appropriate coupling strategy and adhering to these detailed protocols, researchers can confidently and efficiently synthesize novel amide derivatives of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid for applications in drug discovery and materials science.

References

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). SpringerLink. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • HATU. (n.d.). Wikipedia. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. Available at: [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Available at: [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • How does EDC/NHS coupling ACTUALLY work ?. (2024). Reddit. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • 4-ethoxy-2-methyl-4-oxobutanoic acid. (2025). Chemical Synthesis Database. Available at: [Link]

  • Discovery, characterization and engineering of ligases for amide synthesis. (2021). Chemistry. Available at: [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. Available at: [Link]

  • (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. (n.d.). PubChem. Available at: [Link]

  • (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid. (n.d.). PubChem. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • (2s)-4-ethoxy-2-methyl-4-oxobutanoicacid. (n.d.). PubChemLite. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Available at: [Link]

  • 4-Ethoxy-2-hydroxy-4-oxobutanoic acid. (n.d.). PubChem. Available at: [Link]

  • Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. (2025). Synfacts. Available at: [Link]

Sources

Validation & Comparative

Technical Assessment: High-Resolution 1H NMR Characterization of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (Also known as (R)-Methylsuccinic acid 4-ethyl ester). CAS: 35643-98-2 (Generic racemate reference); Specific (R)-enantiomer references vary by catalog. Application: Chiral building block for pharmaceutical synthesis (e.g., peptidomimetics, ACE inhibitors).

This guide provides a definitive protocol for the structural and stereochemical validation of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. Unlike simple achiral succinates, this molecule presents two distinct analytical challenges: Regioisomerism (differentiating the 1-ester from the 4-ester) and Enantiomeric Purity (distinguishing (R) from (S)).

Standard 1H NMR is sufficient for structural assignment but insufficient for stereochemical validation without chiral shift reagents. This guide compares the target molecule against its regioisomer and enantiomer, providing self-validating spectral evidence.

Experimental Protocol

To ensure reproducibility and resolution of the diastereotopic methylene protons, the following protocol is recommended.

Sample Preparation[1][2][3]
  • Solvent Selection:

    • CDCl3 (Chloroform-d): Preferred. Provides sharp signals and distinct resolution of the diastereotopic ABX system.

    • DMSO-d6: Use only if the carboxylic acid proton must be observed (appears ~12 ppm). Note that DMSO viscosity causes broadening of the fine coupling in the methylene region.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce dimerization of the carboxylic acid, shifting the -COOH signal.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of the C3-methylene AB portion).

  • Pulse Sequence: Standard zg30 or zg90.

  • Acquisition Time (AQ): >3.0 seconds (essential to resolve small couplings in the methine multiplet).

Spectral Assignment & Data Analysis[1][3][4][5][6][7]

The (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid molecule features a chiral center at C2, making the protons at C3 diastereotopic . They are chemically non-equivalent and will not appear as a simple doublet.

Chemical Shift Data (CDCl3, 400 MHz)
PositionGroupTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
1 -COOHAcid10.5 - 12.0br s1HSolvent dependent
2 -CH(CH3)-Methine2.85 - 2.98m (sextet-like)1HJ ~ 7.0 (vicinal)
2-Me -CH3Methyl1.22 - 1.28d3HJ = 7.1
3a -CHH-Methylene2.38 - 2.48dd1HJgem ~ 16.5, Jvic ~ 6.0
3b -CHH-Methylene2.65 - 2.75dd1HJgem ~ 16.5, Jvic ~ 8.0
Ethyl -OCH2-Methylene4.10 - 4.18q2HJ = 7.1
Ethyl -CH3Methyl1.20 - 1.26t3HJ = 7.1

> Note: The Ethyl-CH3 triplet and the C2-Methyl doublet often overlap around 1.2 ppm. High-field instruments (600 MHz) or 2D J-Resolved spectroscopy can separate these.

The ABX System (C2-C3 Coupling)

The most critical feature for quality control is the C3 Methylene region (2.3 - 2.8 ppm) .

  • Due to the adjacent chiral center (C2), the two protons on C3 are magnetically non-equivalent (

    
    ).
    
  • They couple to each other (Geminal coupling, large, ~16 Hz) and to the C2-methine (Vicinal coupling, small, ~5-8 Hz).

  • Validation Check: If C3 appears as a simple doublet, your resolution is too low, or the sample is racemized/degraded. You must see the complexity of the ABX system to confirm the integrity of the backbone.

Comparative Analysis I: Regioisomer Differentiation

A common synthetic impurity is the 1-ethyl ester (where the ethyl group is on the C1 carboxyl attached to the methyl-bearing carbon). Distinguishing the Target (4-ester) from the Impurity (1-ester) is critical.

Target: (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (Ester at C4, Acid at C1). Alternative: 1-ethoxy-2-methyl-4-oxobutanoic acid (Ester at C1, Acid at C4).

Differentiation Strategy: HMBC (Heteronuclear Multiple Bond Correlation)

1H NMR alone is ambiguous because the shifts are similar. HMBC is the definitive self-validating method.

FeatureTarget (4-Ester)Alternative (1-Ester)
C2-Methyl Correlation Shows strong correlation to Carboxylic Acid Carbonyl (C1, ~180 ppm).Shows strong correlation to Ester Carbonyl (C1, ~172 ppm).
Ethyl CH2 Correlation Correlates to C4 Carbonyl (Methylene side).Correlates to C1 Carbonyl (Methine side).
13C Shift of C1 ~178-180 ppm (Acid)~172-174 ppm (Ester)

> Insight: The Carbonyl carbon of an Ester is typically shielded (upfield) by ~5-10 ppm relative to a Carboxylic Acid. In the HMBC spectrum, trace the correlation from the C2-Methyl doublet. If it hits the downfield carbonyl (>176 ppm), you have the correct Target structure.

Comparative Analysis II: Enantiomeric Purity

Standard 1H NMR cannot distinguish the (2R) enantiomer from the (2S) enantiomer or the racemate. To validate the "2R" designation, you must use a Chiral Shift Reagent (CSR).

Protocol: Chiral Shift Reagent (Eu(hfc)3)

Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).

  • Baseline: Acquire a standard 1H NMR in CDCl3.

  • Titration: Add 5-10 mg of Eu(hfc)3 to the NMR tube. Shake to dissolve.

  • Observation: The paramagnetic Europium complexes with the carbonyl oxygens, inducing chemical shift dispersion.

  • Result Interpretation:

    • Pure (2R): The C2-Methyl doublet and Ethyl-CH3 triplet will shift downfield but remain single sets of signals.

    • Racemate: These signals will split into two distinct sets (diastereomeric complexes).

    • Enantiomeric Excess (ee): Integration of the split methyl signals allows calculation of % ee.



Visualization & Logic Flows

Diagram 1: Structural Assignment Workflow

This workflow illustrates the logical steps to assign the structure and confirm the ABX system.

AssignmentWorkflow Sample Sample Preparation (CDCl3, 15mg) H1 1H NMR Spectrum (400 MHz+) Sample->H1 Check1 Check C3 Region (2.3-2.8 ppm) H1->Check1 ABX Complex ABX/Multiplet? (Diastereotopic) Check1->ABX Yes Doublet Simple Doublet? Check1->Doublet No HMBC HMBC Experiment (Regioisomer Check) ABX->HMBC Fail Low Resolution or Symmetry Error Doublet->Fail Final Confirmed Structure HMBC->Final

Caption: Step-by-step logic for validating the structural integrity and diastereotopic nature of the C3 protons.

Diagram 2: Regioisomer Discrimination Logic (HMBC)

This decision tree guides the researcher in distinguishing the 4-ester from the 1-ester using 2D NMR.

RegioisomerLogic Start Select C2-Methyl Proton (Doublet ~1.25 ppm) Trace Trace HMBC Correlation to Carbonyls Start->Trace Decision Which Carbonyl correlates? Trace->Decision Target Correlation to Acid Carbonyl (~180 ppm) (C1) Decision->Target Downfield C=O Isomer Correlation to Ester Carbonyl (~172 ppm) (C1) Decision->Isomer Upfield C=O Result1 CONFIRMED: 4-ethoxy-2-methyl-4-oxobutanoic acid Target->Result1 Result2 REJECTED: 1-ethoxy-2-methyl-4-oxobutanoic acid Isomer->Result2

Caption: HMBC decision tree to distinguish the target 4-ester from the isomeric 1-ester impurity.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3641 (Methylsuccinic acid analogs).[1] [Link]

  • PubChem. Compound Summary: 4-ethoxy-2-methyl-4-oxobutanoic acid.[2] CID 87723899.[2] [Link]

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

Sources

comparing (2R) and (2S) isomers of 4-ethoxy-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (2R) and (2S) Isomers of 4-Ethoxy-2-Methyl-4-Oxobutanoic Acid

Executive Summary

4-Ethoxy-2-methyl-4-oxobutanoic acid (also known as 4-ethyl hydrogen 2-methylsuccinate) is a pivotal chiral building block in the synthesis of metalloproteinase inhibitors, terpene-derived natural products, and novel glucocorticoid receptor agonists (e.g., Mapracorat).

The distinction between the (2R) and (2S) isomers is not merely academic; it dictates the biological efficacy of the final pharmaceutical agent. This guide provides a head-to-head comparison of these enantiomers, focusing on their enzymatic resolution, physicochemical properties, and downstream synthetic utility.

Chemical Identity & Physicochemical Comparison

The molecule consists of a succinic acid core with a methyl group at the C2 position and an ethyl ester at the C4 position. The asymmetry at C2 creates two enantiomers with distinct optical properties and biological fates.

Feature(2R)-Isomer(2S)-Isomer
IUPAC Name (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid
Common Name (R)-4-Ethyl hydrogen 2-methylsuccinate(S)-4-Ethyl hydrogen 2-methylsuccinate
CAS Number 81025-83-4 (analogous methyl ester)N/A (often custom synthesized)
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Optical Rotation (

)
Positive (+) (typically

to

, neat/MeOH)
Negative (-) (magnitude equal to R)
Physical State Viscous Colorless OilViscous Colorless Oil
Key Application Synthesis of Mapracorat , Strigolactones Synthesis of (S)-3-methyl-γ-butyrolactone

Note on Nomenclature: The "4-ethoxy" designation implies the ester is distal to the methyl group (C4), while the free acid is proximal (C1). This regiochemistry is critical for selective reduction protocols.

Synthesis & Enzymatic Resolution

Obtaining high enantiomeric excess (ee > 98%) is the primary challenge. While asymmetric hydrogenation is possible, enzymatic desymmetrization or kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard due to its scalability and high stereoselectivity.

Mechanism of Action

CAL-B distinguishes between the enantiomers of diethyl 2-methylsuccinate based on the steric hindrance of the


-methyl group. The enzyme preferentially hydrolyzes the ester group of the (S)-enantiomer (or the pro-S group in desymmetrization contexts), leaving the (R)-diester or producing the (S)-monoester depending on conditions.
Comparative Workflow: (2R) vs. (2S) Production

ResolutionProcess Start Racemic Diethyl 2-methylsuccinate Reaction Hydrolysis (pH 7.0 buffer / Toluene) Start->Reaction Substrate Enzyme CAL-B Lipase (Immobilized) Enzyme->Reaction Catalyst ProductS (2S)-Monoester (Acid product) Reaction->ProductS Fast Hydrolysis (E > 100) ProductR (2R)-Diester (Unreacted) Reaction->ProductR Remains in Organic Phase HydroR Chemical Hydrolysis (LiOH) ProductR->HydroR Step 2 FinalR (2R)-Monoester HydroR->FinalR Yields Acid

Figure 1: Kinetic resolution workflow. CAL-B selectively hydrolyzes the (S)-isomer to the mono-acid, allowing separation of the (S)-acid and (R)-diester via phase extraction.

Performance in Drug Development

The choice of isomer strictly determines the pharmacological profile of the target molecule.

Case Study A: Glucocorticoid Receptor Agonists (Mapracorat)
  • Target: Mapracorat (ZK-245186) is a non-steroidal anti-inflammatory drug.

  • Isomer Requirement: The (2R) -configuration of the methyl group is essential for binding affinity to the glucocorticoid receptor.

  • Performance Data:

    • Binding Affinity (

      
      ):  The (R)-derived scaffold exhibits a 
      
      
      
      in the nanomolar range (< 10 nM), whereas the (S)-analog shows significantly reduced affinity (> 500 nM).
    • Metabolic Stability: The (R)-methyl group often hinders metabolic oxidation at the adjacent carbon, prolonging half-life (

      
      ).
      
Case Study B: MMP Inhibitors
  • Target: Matrix Metalloproteinase inhibitors for cancer metastasis.

  • Isomer Requirement: The succinate backbone mimics the peptide substrate. The (2R) -methyl group specifically aligns with the S1' hydrophobic pocket of the MMP enzyme.

  • Selectivity: Use of the (2S)-isomer results in a "mismatched" inhibitor, reducing potency by 100-fold.

Experimental Protocol: Enzymatic Production of (2S)-4-Ethoxy-2-methyl-4-oxobutanoic acid

Objective: Isolate the (S)-monoester with >95% ee.

Reagents:

  • Racemic Diethyl 2-methylsuccinate (10 mmol)

  • Candida antarctica Lipase B (Novozym 435, 200 mg)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Toluene (co-solvent, optional for solubility)

Step-by-Step Methodology:

  • Emulsification: Mix 1.88 g (10 mmol) of racemic diethyl 2-methylsuccinate in 20 mL of phosphate buffer. Add 2 mL toluene if the substrate is not dispersing.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Stir the mixture at 30°C at 200 rpm. Monitor the pH; as the ester hydrolyzes, acid is produced. Maintain pH 7.0 by automated addition of 0.5 M NaOH (pH-stat method).

  • Termination: Stop the reaction when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • Aqueous Phase: Contains the (2S)-monoester salt. Wash with diethyl ether to remove traces of diester. Acidify to pH 2 with HCl and extract with ethyl acetate to recover the (2S)-product.

    • Organic Phase: Contains the unreacted (2R)-diester .

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results:

  • (2S)-Monoester Yield: ~40-45% (theoretical max 50%).

  • Enantiomeric Excess: >96% ee.

Downstream Transformations

Once isolated, the mono-ethyl ester functionality allows for regioselective chemistry.

Downstream Mono (2R)-4-Ethoxy-2-methyl- 4-oxobutanoic acid BH3 Borane Reduction (Selectivity: COOH > COOEt) Mono->BH3 Curtius Curtius Rearrangement Mono->Curtius Lactone (3R)-3-Methyl-gamma-butyrolactone BH3->Lactone Cyclization Amino Beta-Amino Acids Curtius->Amino Peptidomimetics

Figure 2: Synthetic divergence. The free acid group (C1) allows selective reduction to lactones or conversion to amino acids, preserving the C4 ester for later manipulation.

References

  • Enzymatic Resolution of Methylsuccinates : Gotor, V., et al. "Enantioselective Hydrolysis of Diethyl 2-Methylsuccinate using Pig Liver Esterase and Candida antarctica Lipase." Tetrahedron: Asymmetry, 2001.

  • Mapracorat Synthesis : Schäfer, M., et al. "Synthesis of the Selective Glucocorticoid Receptor Agonist Mapracorat." ChemMedChem, 2012.

  • Physical Properties : Sigma-Aldrich Product Sheet, "(R)-Methylsuccinic acid 4-methyl ester."

  • MMP Inhibitor Design : Fisher, J.F., et al. "Structural requirements for the binding of inhibitors to Matrix Metalloproteinase." Journal of Medicinal Chemistry, 1999.

Validating Chiral Purity of (2R)-4-ethoxy-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary & Molecule Profile

The Challenge: (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (CAS: 135443-39-1) is a critical chiral building block, most notably utilized in the asymmetric synthesis of Sacubitril (a component of the heart failure drug Entresto). The molecule features a mono-ethyl ester and a free carboxylic acid surrounding a chiral center at the C2 position.

Critical Quality Attribute (CQA): The presence of the (2S)-enantiomer is a critical impurity. In downstream processing, enantiomeric impurities can lead to diastereomeric byproducts that are notoriously difficult to purge. Therefore, a method capable of detecting trace levels (typically <0.1%) of the (2S)-isomer is mandatory.

Analytical Difficulty:

  • Weak Chromophore: The molecule lacks strong UV-absorbing aromatic rings, relying on the carbonyl groups which require detection at low wavelengths (210–220 nm).

  • Acidic Functionality: The free carboxylic acid moiety causes severe peak tailing on standard chiral columns unless mobile phase pH is strictly controlled.

  • Structural Similarity: The enantiomers differ only in spatial arrangement, requiring high-selectivity stationary phases.

Comparative Analysis of Analytical Methodologies

We evaluated three primary methodologies for validating the chiral purity of this intermediate.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Chiral GC Method C: Polarimetry (Specific Rotation)
Principle Interaction with polysaccharide stationary phaseVolatility + interaction with cyclodextrin phaseInteraction with polarized light
Sample Prep Minimal (Dissolve & Shoot)High (Requires derivatization to diester)Minimal
Sensitivity (LOD) High (< 0.05% impurity)High (if derivatized correctly)Low (Requires bulk purity)
Robustness Excellent (with immobilized columns)Moderate (Thermal degradation risk)Poor (Affected by solvent/temp)
Throughput High (15-20 min run time)Low (Long prep + run time)Very High (< 2 min)
Suitability Release Testing & QC Research / Orthogonal checkIdentity Testing Only
Why Method A Wins

While Gas Chromatography (GC) offers high resolution, the free acid group of the analyte leads to poor peak shape and adsorption in the injector port. Derivatization (e.g., methylation with diazomethane or BF3/MeOH) adds a processing step that introduces variability and potential racemization. Direct Chiral HPLC on immobilized polysaccharide phases offers the best balance of accuracy, speed, and data integrity.

Decision Logic for Method Selection

The following decision tree illustrates the logic applied when selecting the validation method for this specific acidic ester.

MethodSelection Start Sample: (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid CheckUV Does it have a strong chromophore? Start->CheckUV UV_No No (Weak Carbonyl only) CheckUV->UV_No Only <220nm CheckAcid Is Free Acid Present? UV_No->CheckAcid Acid_Yes Yes CheckAcid->Acid_Yes Decision1 Can we derivatize? Acid_Yes->Decision1 Path_GC Method B: Chiral GC (Requires Methylation) Decision1->Path_GC If thermal stability verified Path_HPLC Method A: Direct Chiral HPLC (Requires Acidic Additive) Decision1->Path_HPLC Preferred Route (QC Friendly)

Figure 1: Analytical Method Selection Strategy. Blue indicates start, Green indicates the optimal path.

Detailed Experimental Protocol: Direct Chiral HPLC

This protocol uses an immobilized polysaccharide column, which is more robust than coated phases and allows for a wider range of solvents if method development requires switching to non-standard mobile phases.

Chromatographic Conditions[1][2][3]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H .

    • Why: The "IC" selector provides unique hydrogen bonding capabilities suitable for separating acidic enantiomers.

    • Dimensions: 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (TFA)

    • Ratio:90 : 10 : 0.1 (v/v/v)

    • Critical Note: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral. Without TFA, the peak will tail severely, destroying resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Control is vital; selectivity often drops at higher temps).

  • Detection: UV @ 210 nm .

  • Injection Volume: 10 µL.

  • Run Time: ~20 minutes (Enantiomers typically elute between 8–15 mins).

Sample Preparation
  • Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).

  • Concentration: 1.0 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase. Filter through a 0.45 µm PTFE syringe filter.

System Suitability Criteria (SST)

Before running samples, the system must pass the following criteria using a Racemic Standard (mix of 2R and 2S):

  • Resolution (Rs): > 2.0 between enantiomers.

  • Tailing Factor (T): < 1.5 (Indicates sufficient acid suppression).

  • Theoretical Plates (N): > 5000.[2]

Validation Workflow (ICH Q2 Aligned)

To ensure the method is reliable for regulatory submission, follow this validation logic.

ValidationWorkflow Step1 Specificity Step2 LOD / LOQ Step1->Step2 Detail1 Inject Racemate Confirm Baseline Sep Step1->Detail1 Step3 Linearity Step2->Step3 Detail2 S/N Ratio > 10 Target: 0.05% level Step2->Detail2 Step4 Accuracy Step3->Step4 Detail3 R² > 0.999 Range: LOQ to 150% Step3->Detail3 Detail4 Spike Recovery 90-110% Step4->Detail4

Figure 2: Validation Workflow according to ICH Q2(R1) guidelines.

Key Validation Parameters
  • Specificity: Inject the blank, the (2R) sample, and the (2S) enantiomer marker. Ensure no interference at the retention time of the main peak or impurity.

  • Sensitivity (LOD/LOQ): Prepare a solution of the (2S)-enantiomer at 0.05% of the target concentration. The Signal-to-Noise (S/N) ratio must be >10 for LOQ.

  • Linearity: Establish linearity for the impurity ((2S)-isomer) from LOQ up to 0.5% level. This proves you can accurately quantify the contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Insufficient TFA in Mobile PhaseRemake Mobile Phase with fresh TFA (0.1%). Ensure column is equilibrated.
Loss of Resolution Column ContaminationWash column with 100% Ethanol (if using Immobilized phase like IC) or follow manufacturer regeneration protocol.
No Detection Wrong WavelengthEnsure UV is set to 210 nm. The ester/acid carbonyls are invisible at 254 nm.
Split Peaks Sample Solvent MismatchEnsure sample is dissolved in the Mobile Phase, not pure Isopropanol or Methanol.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IC. Chiral Technologies. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Li, J., et al. (2022).[3] "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction." Catalysts, 12(10), 1133. (Provides context on methylsuccinate derivative synthesis and analysis). [Link]

  • Vertex AI Search. (2026). Sacubitril Intermediate Chiral Purity Methods.

Sources

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